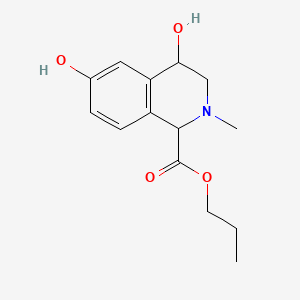
Fumaric acid, dihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumaric acid, dihydrazide is a chemical compound derived from fumaric acid, a naturally occurring organic acid. Fumaric acid is an intermediate in the citric acid cycle and is widely found in nature, being isolated for the first time from the plant Fumaria officinalis . This compound is a derivative where the carboxylic acid groups of fumaric acid are converted to hydrazide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fumaric acid, dihydrazide can be synthesized through the reaction of fumaric acid with hydrazine. The reaction typically involves heating fumaric acid with an excess of hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
C4H4O4+2N2H4→C4H8N4O2+2H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation method. The process involves the use of hydrazine hydrate and fumaric acid under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fumaric acid, dihydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions where the hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Fumaric acid, dihydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial products, including polymers and resins.
Mécanisme D'action
The mechanism of action of fumaric acid, dihydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The hydrazide groups can form stable complexes with metal ions, which can influence its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic acid, dihydrazide: Similar to fumaric acid, dihydrazide but derived from maleic acid.
Succinic acid, dihydrazide: Another similar compound derived from succinic acid.
Adipic acid, dihydrazide: Derived from adipic acid and used in similar applications.
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of the trans-configuration in fumaric acid provides distinct chemical properties compared to its cis-isomer, maleic acid. This configuration influences its reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
3538-81-6 |
|---|---|
Formule moléculaire |
C4H8N4O2 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
(E)-but-2-enedihydrazide |
InChI |
InChI=1S/C4H8N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2H,5-6H2,(H,7,9)(H,8,10)/b2-1+ |
Clé InChI |
SNVRDQORMVVQBI-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/C(=O)NN)\C(=O)NN |
SMILES canonique |
C(=CC(=O)NN)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


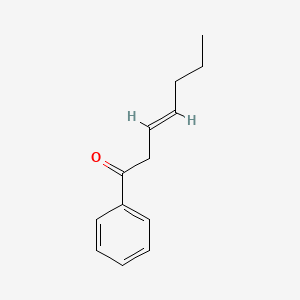
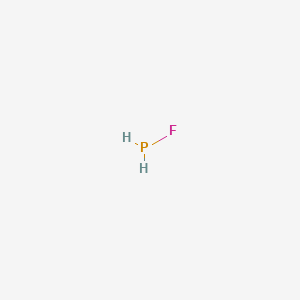

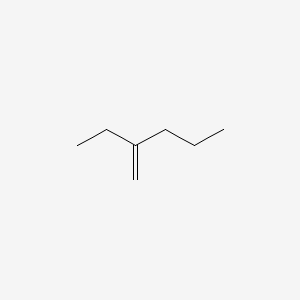
![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)

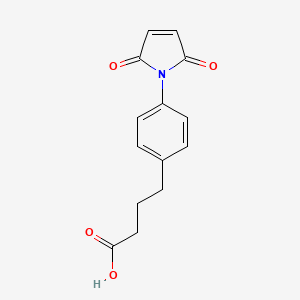
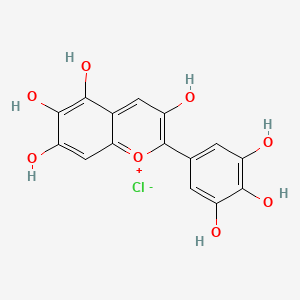
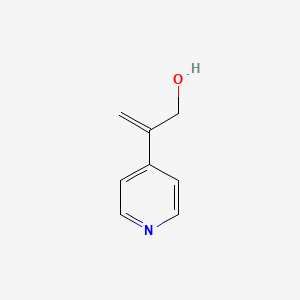
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)



